molecular formula C16H17NO5 B1311027 1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate CAS No. 850374-95-7

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate

Cat. No.: B1311027
CAS No.: 850374-95-7
M. Wt: 303.31 g/mol
InChI Key: ZWBQQPNSHLBCRE-UHFFFAOYSA-N
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Description

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available indole derivatives.

    Functional Group Introduction: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.

    Formylation: The formyl group is added via a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride.

    Methylation: The methyl group is introduced using methyl iodide and a strong base like sodium hydride.

    Carboxylation: The carboxyl groups are introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a lead compound in drug discovery, particularly for its anti-cancer and anti-inflammatory properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials.

Comparison with Similar Compounds

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate can be compared with other indole derivatives such as:

    1-Tert-butyl 3-formyl-1h-indole-1-carboxylate: Similar structure but lacks the methyl and additional carboxyl groups.

    6-Methyl 3-formyl-1h-indole-1-carboxylate: Similar structure but lacks the tert-butyl group.

    1-Tert-butyl 6-methyl 1h-indole-1,6-dicarboxylate: Similar structure but lacks the formyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 3-formylindole-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-11(9-18)12-6-5-10(7-13(12)17)14(19)21-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBQQPNSHLBCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427820
Record name 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850374-95-7
Record name 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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